molecular formula C23H17ClN2O5 B460770 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile CAS No. 674805-43-7

2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460770
CAS No.: 674805-43-7
M. Wt: 436.8g/mol
InChI Key: CYPQAWJVFHHRBJ-UHFFFAOYSA-N
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Description

The compound 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile belongs to the pyrano[3,2-b]pyran family, characterized by a fused bicyclic core with a nitrile (-CN) group at position 3, a hydroxymethyl (-CH2OH) group at position 6, and a substituted phenyl ring at position 2. The 4-chlorobenzyloxy substituent at the ortho (2-) position of the phenyl ring distinguishes it from analogs.

Properties

IUPAC Name

2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O5/c24-14-7-5-13(6-8-14)12-29-19-4-2-1-3-16(19)20-17(10-25)23(26)31-21-18(28)9-15(11-27)30-22(20)21/h1-9,20,27H,11-12,26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPQAWJVFHHRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with malononitrile in the presence of a base, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the nitro group results in an amine .

Mechanism of Action

The mechanism of action of 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Aromatic Ring Modifications

Table 1: Substituent Position and Melting Point (Mp) Comparisons
Compound Name (Reference) Substituent Position Aromatic Substituent Mp (°C)
Target Compound 2-[(4-chlorophenyl)methoxy]phenyl 4-Cl-C6H4-CH2O- N/A
6h () 3-[(4-chlorophenyl)methoxy]phenyl 4-Cl-C6H4-CH2O- 232–236
6a () 4-(benzyloxy)phenyl C6H5-CH2O- 221–224
6o () 3-methoxy-4-(4-methylbenzyloxy)phenyl 4-CH3-C6H4-CH2O- 241–245

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorobenzyloxy group (electron-withdrawing) in the target compound may enhance thermal stability compared to 6a (benzyloxy, neutral) and 6o (4-methylbenzyloxy, electron-donating) .

Functional Group Variations

Table 2: IR and NMR Spectral Comparisons
Compound Name (Reference) IR Peaks (cm⁻¹) Notable ¹H NMR Signals (δ, ppm)
Target Compound ~3400 (OH), ~2190 (CN), ~1640 (C=O) Predicted: Aromatic H (6.5–7.5), -CH2OH (~4.1), -OCH2Ar (~5.1)
6h () 3406 (OH), 2191 (CN), 1636 (C=O) Not reported
6a () 3400 (OH), 2199 (CN), 1677 (C=O) 5.09 (-OCH2Ar), 7.20–7.36 (aromatic H)
6o () 3345 (OH), 2200 (CN), 1643 (C=O) 2.33 (-CH3), 3.76 (-OCH3)

Key Observations :

  • Nitrogenous Groups: The nitrile (-CN) stretch appears consistently at ~2190–2200 cm⁻¹ across analogs, confirming its stability in diverse substitution environments .
  • Hydroxymethyl Group : The -CH2OH group’s hydroxyl IR peak (~3400 cm⁻¹) and ¹H NMR signals (~4.1 ppm) are conserved in analogs like 6a and 6h , suggesting minimal electronic perturbation from substituent changes .

Core Structure Modifications

Table 3: Heterocyclic Core Variations
Compound Name (Reference) Core Structure Functional Modifications
Target Compound Pyrano[3,2-b]pyran 6-(hydroxymethyl), 3-CN
4g () Pyrano[3,2-b]pyrrole 6-CN, 5-amino, 7-(4-Cl-phenyl)
23 () Pyrido[3′,2′:5,6]pyrano[2,3-d]pyrimidine 7-CN, thioxo group

Key Observations :

  • Bioactivity Implications: Pyrano[3,2-b]pyrrole derivatives (e.g., 4g) exhibit antimicrobial activity, suggesting the target compound’s nitrile and hydroxymethyl groups may similarly enhance interactions with biological targets .
  • Solubility : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to esterified analogs (e.g., methyl esters in ) .

Biological Activity

The compound 2-amino-4-[2-[(4-chlorophenyl)methoxy]phenyl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C20H19ClN2O4
  • Molecular Weight : 392.83 g/mol

The compound features a pyrano-pyridine core, which is known for its diverse biological activities. The presence of functional groups such as the amino group, hydroxymethyl group, and methoxyphenyl moiety contributes to its pharmacological potential.

Antibacterial Activity

Recent studies have indicated that derivatives of pyrano compounds exhibit significant antibacterial properties. For instance, compounds similar to our target compound have shown effectiveness against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Salmonella typhi

In vitro assays demonstrated that the synthesized derivatives exhibited moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against these pathogens .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using several assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicated that the compound possesses significant free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably:

  • Acetylcholinesterase (AChE) Inhibition : The compound demonstrated promising AChE inhibitory activity with an IC50 value comparable to established inhibitors .
  • Urease Inhibition : It showed strong urease inhibitory activity, which could be beneficial in treating conditions such as urinary tract infections and gastric ulcers.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Interaction with Enzymes : The binding affinity of the compound to key enzymes like AChE suggests it may compete with substrates or allosterically modulate enzyme activity.
  • Antibacterial Mechanism : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are likely mechanisms through which antibacterial activity is achieved.

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Study on Antibacterial Activity : A study involving a series of pyrano derivatives demonstrated that modifications at specific positions significantly enhanced antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Another research indicated that compounds with similar structural features exhibited neuroprotective effects in models of neurodegeneration, potentially through AChE inhibition and antioxidant mechanisms .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis of structurally similar pyrano-pyran derivatives (e.g., 4H-chromene analogs) involves condensation reactions between α-cyano cinnamitriles and naphthols/phenols under basic conditions (e.g., piperidine in ethanol). Reaction optimization should focus on solvent polarity, catalyst selection (e.g., piperidine for enolate formation), and temperature control (e.g., heating to 493–494 K for precipitation) . Palladium-catalyzed reductive cyclization strategies (using CO surrogates like formic acid derivatives) could also be adapted for nitroarene precursors to improve yield and selectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction to resolve the 3D structure, with refinement parameters (e.g., R factor < 0.05) to ensure accuracy . For spectroscopic validation:
  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish aromatic protons and substituents like hydroxymethyl.
  • IR : Confirm nitrile (C≡N) and carbonyl (C=O) functional groups via characteristic absorptions (~2200 cm⁻¹ and ~1700 cm⁻¹, respectively).
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How can solvent systems and recrystallization methods improve purity?

  • Methodological Answer : Recrystallization in ethanol or methanol (common for pyrano-pyran derivatives) enhances purity by removing unreacted intermediates. Solvent polarity adjustments (e.g., DMF/water mixtures) may optimize crystal growth. Monitor purity via HPLC with a C18 column and UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G* level) to model electron density distributions, focusing on electrophilic sites like the nitrile and carbonyl groups. Molecular docking studies (using AutoDock Vina) can assess binding affinities to biological targets (e.g., enzymes) by analyzing hydrogen bonds with the hydroxymethyl group and π-π stacking of the chlorophenyl ring .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

  • Methodological Answer : For ambiguous NMR signals (e.g., diastereotopic protons), use variable-temperature NMR to detect dynamic processes. If X-ray data conflicts with DFT-optimized geometries, re-examine crystal packing effects (e.g., hydrogen-bonding networks) that may distort bond angles .

Q. How do substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) influence bioactivity?

  • Methodological Answer : Synthesize analogs with halogens (Cl, F) or methoxy groups at the phenyl ring. Compare their biological activity (e.g., enzyme inhibition) via dose-response assays (IC50 values). Use QSAR models to correlate electronic parameters (Hammett σ) with activity trends .

Q. What mechanistic insights explain regioselectivity in cyclization steps?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies or intermediate trapping (e.g., TEMPO quenching) to identify rate-determining steps. For palladium-catalyzed routes, monitor ligand effects (e.g., bidentate vs. monodentate) on reductive elimination efficiency .

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